2-Ethyl-9,9-dimethyl-9H-fluorene
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Overview
Description
2-Ethyl-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C17H18. It is a derivative of fluorene, characterized by the presence of ethyl and dimethyl groups at specific positions on the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-9,9-dimethyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method includes the use of dimethyl carbonate as a methylating agent under alkaline conditions. The reaction is carried out in an organic solvent system at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar alkylation processes but on a larger scale. The use of environmentally friendly reagents and optimized reaction conditions is crucial to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, such as bromination, where bromine atoms replace hydrogen atoms on the fluorene ring.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) and tetrahydrofuran (THF) are commonly used reagents for oxidation reactions.
Substitution: Bromine and other halogenating agents are used for substitution reactions.
Major Products
Scientific Research Applications
2-Ethyl-9,9-dimethyl-9H-fluorene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets through its electronic properties. The compound’s ability to undergo oxidation and substitution reactions allows it to participate in various chemical pathways, leading to the formation of different products . The presence of ethyl and dimethyl groups enhances its reactivity and stability in these reactions .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylfluorene: Lacks the ethyl group, making it less reactive in certain chemical reactions.
2-Bromo-9,9-dimethylfluorene: Contains a bromine atom, which alters its electronic properties and reactivity.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Has two bromine atoms, further modifying its chemical behavior and applications.
Uniqueness
2-Ethyl-9,9-dimethyl-9H-fluorene is unique due to the presence of both ethyl and dimethyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound for applications in organic electronics and materials science .
Properties
CAS No. |
648908-08-1 |
---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-ethyl-9,9-dimethylfluorene |
InChI |
InChI=1S/C17H18/c1-4-12-9-10-14-13-7-5-6-8-15(13)17(2,3)16(14)11-12/h5-11H,4H2,1-3H3 |
InChI Key |
WFBZGCQLSOYFLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C |
Origin of Product |
United States |
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